![molecular formula C28H18O8 B13736480 4-[4-[4-(2,4-dicarboxyphenyl)phenyl]phenyl]benzene-1,3-dicarboxylic acid](/img/structure/B13736480.png)
4-[4-[4-(2,4-dicarboxyphenyl)phenyl]phenyl]benzene-1,3-dicarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[4-[4-(2,4-dicarboxyphenyl)phenyl]phenyl]benzene-1,3-dicarboxylic acid is an aromatic dicarboxylic acid compound. It is known for its structural complexity and potential applications in various fields, including materials science and pharmaceuticals. This compound is characterized by its multiple benzene rings and carboxylic acid groups, which contribute to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-[4-(2,4-dicarboxyphenyl)phenyl]phenyl]benzene-1,3-dicarboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Biphenyl Units: The initial step involves the formation of biphenyl units through a Suzuki coupling reaction between aryl halides and boronic acids.
Carboxylation: The biphenyl units are then subjected to carboxylation reactions using carbon dioxide under high pressure and temperature conditions.
Oxidation: The resulting intermediate compounds undergo oxidation reactions to introduce carboxylic acid groups at specific positions on the benzene rings.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the reactions. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
化学反応の分析
Types of Reactions
4-[4-[4-(2,4-dicarboxyphenyl)phenyl]phenyl]benzene-1,3-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration and sulfuric acid (H2SO4) for sulfonation are commonly employed.
Major Products
The major products formed from these reactions include various substituted aromatic compounds, quinones, and reduced derivatives with different functional groups.
科学的研究の応用
4-[4-[4-(2,4-dicarboxyphenyl)phenyl]phenyl]benzene-1,3-dicarboxylic acid has several scientific research applications:
Materials Science: It is used in the synthesis of high-performance polymers and metal-organic frameworks (MOFs) due to its thermal stability and structural rigidity.
Pharmaceuticals: The compound serves as a building block for the development of pharmaceutical agents with potential biological activity.
Catalysis: It acts as a ligand in catalytic systems for various organic transformations.
Electronics: The compound’s electrical insulation properties make it suitable for use in electronic devices.
作用機序
The mechanism of action of 4-[4-[4-(2,4-dicarboxyphenyl)phenyl]phenyl]benzene-1,3-dicarboxylic acid involves its interaction with molecular targets through its carboxylic acid groups. These groups can form hydrogen bonds and coordinate with metal ions, facilitating various chemical reactions. The compound’s aromatic structure also allows for π-π interactions with other aromatic molecules, enhancing its binding affinity and reactivity.
類似化合物との比較
Similar Compounds
Biphenyl-4,4’-dicarboxylic acid: A simpler analog with two benzene rings and two carboxylic acid groups.
1,3,5-Tris(3,5-dicarboxyphenyl)benzene: A more complex compound with three benzene rings and multiple carboxylic acid groups.
p-Terphenyl-4,4’'-dicarboxylic acid: Contains three benzene rings and two carboxylic acid groups.
Uniqueness
4-[4-[4-(2,4-dicarboxyphenyl)phenyl]phenyl]benzene-1,3-dicarboxylic acid is unique due to its extended aromatic system and multiple carboxylic acid groups, which provide enhanced thermal stability, rigidity, and potential for diverse chemical modifications. These properties make it particularly valuable in the development of advanced materials and pharmaceuticals.
特性
分子式 |
C28H18O8 |
|---|---|
分子量 |
482.4 g/mol |
IUPAC名 |
4-[4-[4-(2,4-dicarboxyphenyl)phenyl]phenyl]benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C28H18O8/c29-25(30)19-9-11-21(23(13-19)27(33)34)17-5-1-15(2-6-17)16-3-7-18(8-4-16)22-12-10-20(26(31)32)14-24(22)28(35)36/h1-14H,(H,29,30)(H,31,32)(H,33,34)(H,35,36) |
InChIキー |
RQNNVZUFNFTMHC-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)C3=C(C=C(C=C3)C(=O)O)C(=O)O)C4=C(C=C(C=C4)C(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(1,3-benzodioxol-5-yl)-6-[10-[5-(1,3-benzodioxol-5-yl)-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-6-ium-6-yl]decyl]-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-6-ium;diiodide](/img/structure/B13736397.png)
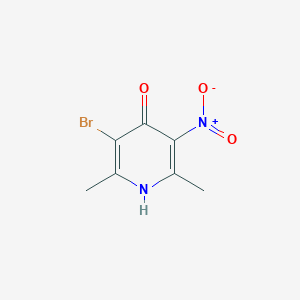
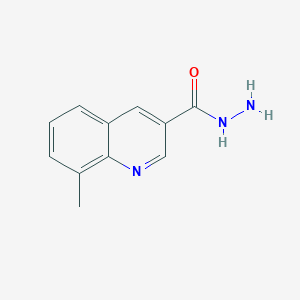
![Ethane-1,2-diol;1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]cyclohexane](/img/structure/B13736425.png)
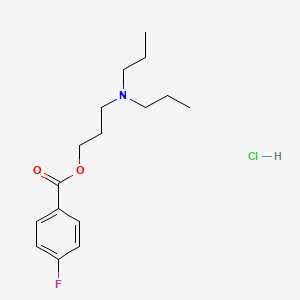
![4-Methoxythieno[2,3-d]pyrimidine](/img/structure/B13736434.png)
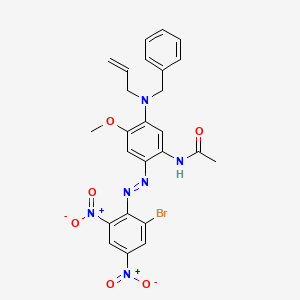
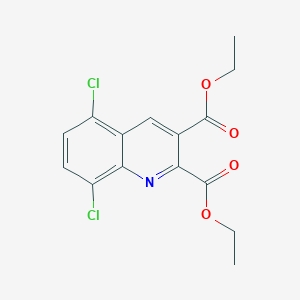
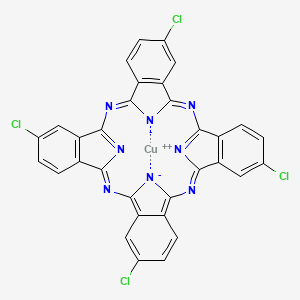
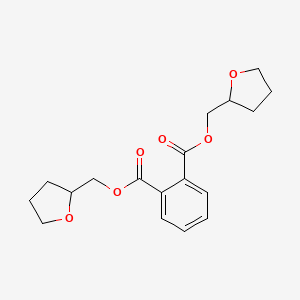
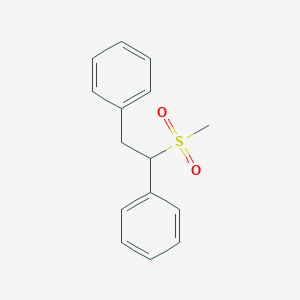
![Ethane-1,2-diol;1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]cyclohexane](/img/structure/B13736465.png)
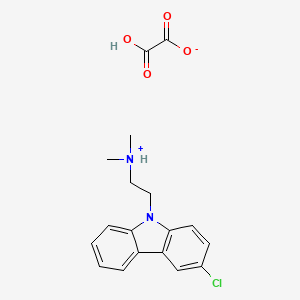
![N-[2-[(2-Chloro-4,6-dinitrophenyl)azo]-5-[(2-cyanoethyl)amino]-4-methoxyphenyl]acetamide](/img/structure/B13736478.png)
